3-Acetamido-5-methanesulfonylbenzoicacid
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Overview
Description
3-Acetamido-5-methanesulfonylbenzoicacid is an organic compound that features both an acetamido group and a methanesulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-methanesulfonylbenzoicacid typically involves the acylation of 3-amino-5-methanesulfonylbenzoic acid. This can be achieved through the reaction of the amino group with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-methanesulfonylbenzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetamido-5-methanesulfonylbenzoicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-methanesulfonylbenzoicacid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: Similar in structure but with an acetyl group instead of a methanesulfonyl group.
3-Acetamido-5-carboxyfuran: Contains a carboxyl group instead of a methanesulfonyl group.
Uniqueness
3-Acetamido-5-methanesulfonylbenzoicacid is unique due to the presence of both an acetamido and a methanesulfonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO5S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
3-acetamido-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H11NO5S/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)17(2,15)16/h3-5H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
RSNMWOXOYUOFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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